molecular formula C20H23BO4 B8240728 4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8240728
M. Wt: 338.2 g/mol
InChI Key: JFEBJGOYXAFSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative under basic conditions.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products

    Oxidation: 4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

    Reduction: 4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

    Industry: The compound can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, the dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds. The benzyloxy group can influence the reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-bromobenzaldehyde: Similar structure but with a bromine atom instead of the dioxaborolane moiety.

    4-(Benzyloxy)-2-(trimethylsilyl)benzaldehyde: Similar structure but with a trimethylsilyl group instead of the dioxaborolane moiety.

    4-(Benzyloxy)-2-(methoxy)benzaldehyde: Similar structure but with a methoxy group instead of the dioxaborolane moiety.

Uniqueness

4-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and allows for its use in boron-mediated cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-12-17(11-10-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEBJGOYXAFSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.